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Introduction to VPS34-IN1 and SGK3 Regulation

VPS34-IN1 represents a highly selective and potent inhibitor of the vacuolar protein sorting 34 (Vps34)
enzyme, also known as class III phosphoinositide 3-kinase (PI3K). Vps34 plays a critical role in cellular
homeostasis by phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate
(PtdIns(3)P), a key lipid second messenger that regulates membrane trafficking processes through its ability
to recruit proteins containing PtdIns(3)P-binding PX (phox homology) and FYVE domains. The discovery
and characterization of VPS34-IN1 has provided researchers with a valuable chemical probe to investigate

the physiological functions of Vps34 and its downstream signaling pathways [1] [2].

Serum- and glucocorticoid-regulated kinase 3 (SGK3) has emerged as a crucial downstream effector of
Vps34 signaling. Unlike other AGC family kinases, SGK3 contains an N-terminal PX domain that
specifically binds to PtdIns(3)P, localizing the kinase to endosomal membranes where it becomes activated.
The regulation of SGK3 activity by Vps34-generated PtdIns(3)P represents a significant signaling axis with
implications for various physiological and pathological processes, including cancer and cardiovascular
diseases. This technical guide provides an in-depth analysis of VPS34-IN1 characteristics, its effects on

SGK3 regulation, experimental protocols for studying this pathway, and potential therapeutic applications [1]

[3] [2].

VPS34-IN1 Characteristics and Selectivity Profile
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Pharmacological Properties

VPS34-IN1 demonstrates exceptional potency and selectivity as a Vps34 inhibitor. In vitro enzymatic
assays revealed that VPS34-IN1 inhibits recombinant Vps34 with an IC50 of 25 nM, indicating strong
binding affinity and inhibitory activity. The compound exhibits a rapid onset of action in cellular systems,
inducing dose-dependent dispersal of PtdIns(3)P-binding probes from endosomal membranes within just 1
minute of treatment. This rapid effect demonstrates the compound's efficient cellular penetration and

immediate target engagement [1] [2].

The selectivity profile of VPS34-IN1 is particularly noteworthy. Comprehensive screening against a panel of
340 protein kinases and 25 lipid kinases revealed no significant off-target activity at concentrations
effective for Vps34 inhibition. This includes all isoforms of class I PI3Ks (p110«, p110§, p110y, and p1106)
and class II PI3Ks (PI3KC2a, PI3KC2[3, and PI3KC2y), which are structurally related lipid kinases that often
present selectivity challenges for PI3K inhibitors. The high specificity of VPS34-IN1 makes it an
exceptional chemical probe for dissecting Vps34-specific functions in complex cellular signaling

environments [1].

Structural and Mechanistic Insights

VPS34-IN1 is a bis-aminopyrimidine compound that targets the hydrophobic region of the Vps34 ATP-
binding domain. This binding mode provides a structural basis for its selectivity, as the compound exploits
unique features of the Vps34 active site that distinguish it from other PI3K classes and protein kinases. The
compound's mechanism involves competitive inhibition with respect to ATP, effectively blocking the

catalytic conversion of PtdIns to PtdIns(3)P [4].

Table 1: Key Characteristics of VPS34-IN1

Parameter Specification Experimental Context

IC50 against Vps34 25 nM In vitro kinase assay
Selectivity against class |  No significant inhibition Profiling against p110a, p110p,
PI3Ks pl10y, p110d
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Parameter Specification Experimental Context

Selectivity against class Il  No significant inhibition Profiling against PI3KC2a,

PI3Ks PIBKC2p, PI3KC2y

Selectivity against protein  No significant inhibition against Broad kinase profiling

kinases 340 kinases

Cellular activity onset Within 1 minute Dispersal of PtdIns(3)P probes from
endosomes

Chemical class Bis-aminopyrimidine ATP-competitive inhibitor

The cellular specificity of VPS34-IN1 has been rigorously demonstrated through multiple approaches.
Treatment with VPS34-IN1 does not affect the ability of class I PI3K to regulate Akt phosphorylation or
activity, confirming that it specifically targets class III PI3K without impacting class I PI3K signaling. This
distinguishes VPS34-IN1 from pan-PI3K inhibitors that target multiple PI3K classes and consequently

produce complex phenotypic outcomes due to simultaneous inhibition of multiple signaling pathways [1] [2].

SGK3 Regulation by VPS34 and Ptdins(3)P

Mechanism of SGK3 Activation

SGK3 is uniquely positioned as a downstream effector of Vps34 signaling due to its N-terminal PX domain,
which specifically binds PtdIns(3)P. This domain enables SGK3 to translocate to endosomal membranes
enriched with PtdIns(3)P, where it undergoes activation through phosphorylation at key regulatory sites. The
activation mechanism involves phosphorylation of the T-loop residue (Thr320) by phosphoinositide-
dependent kinase 1 (PDK1) and phosphorylation of the hydrophobic motif (Ser486) by the mammalian target
of rapamycin (mTOR) [1] [3].

Research using VPS34-IN1 has revealed that PtdIns(3)P binding induces significant conformational
changes in SGK3 associated with its activation. In the inactive state, the PI3P-binding pocket of the PX
domain is sequestered, suggesting an autoinhibitory mechanism. Binding to PtdIns(3)P releases this

autoinhibition and facilitates the phosphorylation events necessary for full kinase activation. This allosteric
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activation mechanism, elucidated through hydrogen-deuterium exchange mass spectrometry (HDX-MS),

provides potential avenues for developing allosteric inhibitors targeting SGK3 in cancer [3].

Dual Regulation by Ptdins(3)P Pools

The seminal discovery facilitated by VPS34-IN1 is that SGK3 activity is controlled by two distinct pools of
PtdIns(3)P with different biosynthetic origins:

e The Vps34-derived pool is generated through direct phosphorylation of Ptdins by Vps34 at
endosomal membranes. Inhibition with VPS34-IN1 rapidly reduces SGK3 phosphorylation by
approximately 50-60% within 1 minute, demonstrating the direct contribution of Vps34 to SGK3
activation [1].

e The Class | PI3K-derived pool originates from the sequential dephosphorylation of Ptdins(3,4,5)P3,
the product of class | PI3Ks. This conversion involves the actions of Ptdins 5-phosphatases
(SHIP1/2) and Ptdins 4-phosphatase (INPP4B). Class | PI3K inhibitors (GDC-0941 and BKM120)
reduce SGKS activity by approximately 40% without affecting Vps34 [1] [2].

The functional significance of this dual regulation mechanism is profound. Combining VPS34-IN1 with
class I PI3K inhibitors reduces SGK3 activity by 80-90%, suggesting complementary roles for both
PtdIns(3)P pools in maintaining SGK3 activation. This has important implications for therapeutic strategies,
particularly in cancers where SGK3 may compensate for loss of Akt signaling following class I PI3K
inhibition [1] [2].
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Figure 1: SGK3 Regulation by Dual PtdIns(3)P Pools - This diagram illustrates the dual regulation of SGK3
kinase activity through PtdIns(3)P pools generated by both Class I and Class III PI3K pathways. VPS34-IN1
specifically inhibits the Vps34-derived pool while leaving the Class I PI3K-derived pool intact.

Experimental Approaches and Protocols

Key Methodologies for VPS34 and SGK3 Analysis

The characterization of VPS34-IN1 and its effects on SGK3 regulation employed a comprehensive set of

experimental approaches that can serve as protocols for researchers investigating this pathway:

¢ In Vitro Kinase Assays: Recombinant Vps34 enzyme activity was measured using lipid kinase
assays with Ptdins as substrate. Inhibition studies with VPS34-IN1 determined IC50 values through
dose-response curves. Similar assays were performed against panels of protein and lipid kinases to
establish selectivity [1].

¢ Cellular Ptdins(3)P Monitoring: Cells transfected with specific Ptdins(3)P-binding probes (such as
FYVE or PX domains) were treated with VPS34-IN1, and probe localization was monitored by
immunofluorescence or live-cell imaging. Dispersal from endosomal membranes indicates reduced
PtdIns(3)P levels [1] [2].

¢ SGKa3 Activity Measurements: SGK3 kinase activity was assessed using immunoprecipitation
followed by in vitro kinase assays with specific substrates. Phosphorylation status was determined by
phospho-specific antibodies targeting Thr320 and Ser486 [1] [3].

e Chemical Genetics Approaches: Combined inhibition with VPS34-IN1 and class | PI3K inhibitors
(GDC-0941, BKM120) was used to dissect the contributions of different PtdIns(3)P pools to SGK3
regulation [1].

Advanced Techniques for Mechanism Elucidation

Several advanced methodologies have been employed to gain deeper insights into the mechanism of SGK3

regulation:
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¢ Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique was used to
investigate conformational changes in SGK3 upon PtdIns(3)P binding, revealing allosteric activation

mechanisms [3].

¢ In Vitro Reconstitution Systems: SGK3 activation was reconstituted using purified components on
phosphatidylinositol liposomes, demonstrating direct activation by Vps34-mediated PI3P synthesis

[3].

e Phosphoproteomic Analysis: Unbiased phosphoproteomic approaches identified downstream
effectors of Vps34 signaling, including STAT5 phosphorylation in AML cells [4].

¢ CRISPRI/ICas9 Genome Editing: VPS34 knockout cell lines were generated to validate the specificity
of VPS34-IN1 and investigate Vps34 functions in autophagy and vesicular trafficking [4].

Table 2: Experimental Approaches for Studying VPS34-IN1 and SGK3 Regulation

Methodology

Key Applications

Notable Findings

In vitro lipid kinase
assays

Cellular Ptdins(3)P
monitoring

SGK3 phosphorylation
analysis

HDX-MS

In vitro reconstitution

Combination inhibitor
studies

Determining inhibitor potency
and selectivity

Assessing target engagement
and cellular activity

Evaluating downstream
signaling effects

Mapping conformational
changes

Establishing direct
mechanisms

Dissecting PtdIns(3)P pool
contributions

IC50 of 25 nM for Vps34; >1000-fold
selectivity over other PI3K classes

Rapid dispersal (1 min) of Ptdins(3)P
probes from endosomes

~50-60% reduction with VPS34-IN1; ~80-
90% reduction with combination inhibition

PI3P binding induces allosteric activation of
SGK3

Vps34-mediated PI3P synthesis directly
activates SGK3 on liposomes

Identification of dual regulation by Vps34
and class | PI3K pathways

Therapeutic Implications and Research Applications

Antileukemic Activity in AML
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VPS34 inhibition demonstrates promising antileukemic activity in acute myeloid leukemia (AML).
Research shows that VPS34-IN1 induces apoptosis in AML cells while sparing normal CD34+
hematopoietic cells, suggesting a favorable therapeutic window. The antileukemic effects require complete
and acute inhibition of VPS34 and involve pleiotropic mechanisms including inhibition of basal and drug-

induced autophagy, impairment of vesicular trafficking, and disruption of mTORC1 signaling [4].

A particularly important finding from phosphoproteomic analysis is that VPS34-IN1 specifically inhibits
STAT5 phosphorylation downstream of FLT3-ITD signaling in AML. FLT3-ITD mutations occur in
approximately 30% of AML cases and confer poor prognosis. The identification of VPS34 as a regulator of
this signaling pathway provides new therapeutic avenues for targeting FLT3-ITD-driven leukemogenesis.
Furthermore, VPS34-IN1 demonstrates synergistic activity when combined with L-asparaginase, suggesting

potential combination regimens for AML therapy [4].

Cardiovascular Implications

Emerging evidence indicates that VPS34 plays important roles in cardiovascular health and disease.
VPS34 regulates key processes in the cardiovascular system, including proliferation and survival of
vascular smooth muscle cells and cardiomyocytes, and the formation of thrombosis. In pulmonary arterial
hypertension (PAH), VPS34 activation through SUMOylation is associated with vascular smooth muscle cell

hyper-proliferation, suggesting potential involvement in vascular remodeling processes [5].

The regulation of VPS34 activity involves multiple post-translational modifications including
phosphorylation, acetylation, ubiquitination, and SUMOylation. These modifications fine-tune VPS34
function in response to cellular signals and represent potential regulatory nodes that could be therapeutically
targeted. The development of VPS34 inhibitors for cardiovascular applications requires careful consideration

of these regulatory mechanisms and their tissue-specific effects [5].

Research Applications and Future Directions

VPS34-IN1 serves as a valuable chemical probe for delineating physiological and pathological roles of

Vps34. Several key applications include:
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e Pathway Analysis: Monitoring SGK3 phosphorylation and activity can be employed as a biomarker
of cellular Vps34 activity, analogous to how Akt phosphorylation is used to monitor class | PI3K
activity [1] [2].

¢ Complex Biological Functions: VPS34-IN1 enables investigation of Vps34 roles in autophagy,
endosomal trafficking, phagocytosis, and cell signaling across different biological contexts [4] [6].

¢ Class Il PI3K Studies: Combining class | (GDC-0941) and class Ill (VPS34-IN1) PI3K inhibitors
provides a strategy to better analyze the roles and regulation of the elusive class Il PI3Ks [1].

Future research directions should focus on developing more refined chemical tools targeting VPS34,
including isoform-specific inhibitors and degraders, as well as investigating the therapeutic potential of
VPS34 inhibition in various disease contexts, particularly those involving SGK3 dysregulation or autophagy

dependencies.

Conclusion

VPS34-IN1 represents a powerful chemical tool for investigating class III PI3K signaling and its
downstream effects on SGK3 regulation. The high potency and exceptional selectivity of this inhibitor have
enabled researchers to dissect the complex interplay between different PI3K classes and their contributions
to cellular PtdIns(3)P pools. The dual regulation mechanism of SGK3 by both Vps34-derived and class I
PI3K-derived PtdIns(3)P pools reveals intricate compensatory relationships within phosphoinositide

signaling networks and suggests new therapeutic strategies for targeting SGK3-dependent cancers.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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